molecular formula C25H22ClFN4O2 B11278142 9-(2-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

9-(2-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide

Cat. No.: B11278142
M. Wt: 464.9 g/mol
InChI Key: DCVUIHLEFLYWBB-UHFFFAOYSA-N
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Description

The compound 9-(2-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide is a complex organic molecule that belongs to the class of pyrazoloquinazolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring both chlorophenyl and fluorophenyl groups, contributes to its distinct chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-(2-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the pyrazoloquinazoline core: This can be achieved through the cyclization of appropriate precursors under controlled conditions. For example, the reaction between a substituted aniline and a suitable aldehyde or ketone in the presence of a catalyst can form the quinazoline ring.

    Introduction of the chlorophenyl and fluorophenyl groups: These groups can be introduced through nucleophilic substitution reactions. The chlorophenyl group can be added using a chlorinating agent, while the fluorophenyl group can be introduced using a fluorinating reagent.

    Final modifications: The carboxamide group can be introduced through amidation reactions, where an amine reacts with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.

Chemical Reactions Analysis

Types of Reactions

9-(2-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens (chlorine, bromine), nucleophiles (amines, thiols), and electrophiles (alkyl halides) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

9-(2-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide: has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Chemical Biology: The compound’s unique structure makes it a valuable probe for investigating enzyme functions and interactions.

    Material Science:

Mechanism of Action

The mechanism of action of 9-(2-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological processes. The compound can modulate the activity of these targets, leading to therapeutic effects. For example, it may inhibit the activity of certain kinases, thereby affecting cell signaling pathways involved in cancer progression.

Comparison with Similar Compounds

Similar Compounds

    9-(2-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxamide: can be compared with other pyrazoloquinazoline derivatives, such as:

Uniqueness

The uniqueness of This compound lies in its specific combination of substituents, which confer distinct chemical and biological properties

Properties

Molecular Formula

C25H22ClFN4O2

Molecular Weight

464.9 g/mol

IUPAC Name

9-(2-chlorophenyl)-N-(4-fluorophenyl)-6,6-dimethyl-8-oxo-4,5,7,9-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxamide

InChI

InChI=1S/C25H22ClFN4O2/c1-25(2)11-19-21(20(32)12-25)22(16-5-3-4-6-18(16)26)31-23(30-19)17(13-28-31)24(33)29-15-9-7-14(27)8-10-15/h3-10,13,22,30H,11-12H2,1-2H3,(H,29,33)

InChI Key

DCVUIHLEFLYWBB-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=C(C=N3)C(=O)NC4=CC=C(C=C4)F)N2)C5=CC=CC=C5Cl)C(=O)C1)C

Origin of Product

United States

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